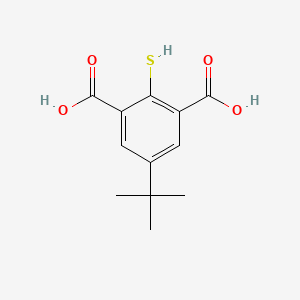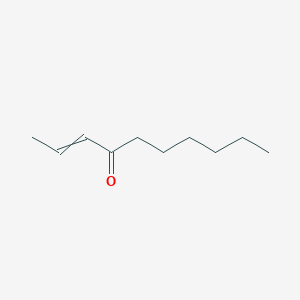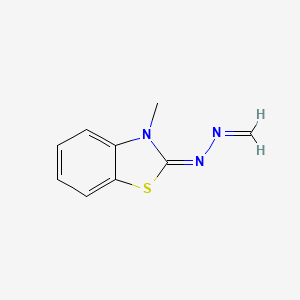
(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a methyl group and a methylideneamino group attached to the benzothiazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine typically involves the condensation of 3-methyl-1,3-benzothiazol-2-amine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the benzothiazole ring. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted benzothiazole derivatives.
科学的研究の応用
(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial properties, or other biological effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can facilitate binding to specific sites, while the imine group may participate in chemical reactions with biological molecules. The exact pathways and targets involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
- (E)-3-methyl-N-(methylideneamino)-1,3-benzoxazol-2-imine
- (E)-3-methyl-N-(methylideneamino)-1,3-benzimidazol-2-imine
- (E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-amine
Uniqueness
(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine is unique due to its specific substitution pattern and the presence of both a methyl group and a methylideneamino group This combination of functional groups can impart distinct chemical and biological properties compared to other benzothiazole derivatives
特性
CAS番号 |
63149-32-6 |
|---|---|
分子式 |
C9H9N3S |
分子量 |
191.26 g/mol |
IUPAC名 |
(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C9H9N3S/c1-10-11-9-12(2)7-5-3-4-6-8(7)13-9/h3-6H,1H2,2H3/b11-9+ |
InChIキー |
MZWNQHHNKIXXDJ-PKNBQFBNSA-N |
異性体SMILES |
CN\1C2=CC=CC=C2S/C1=N/N=C |
正規SMILES |
CN1C2=CC=CC=C2SC1=NN=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


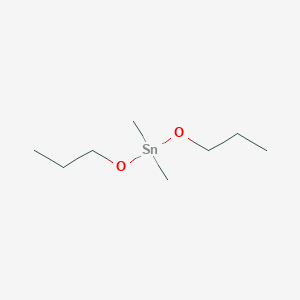
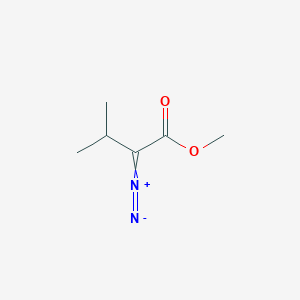


![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)
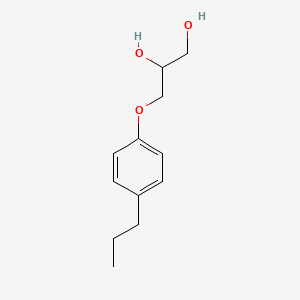
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
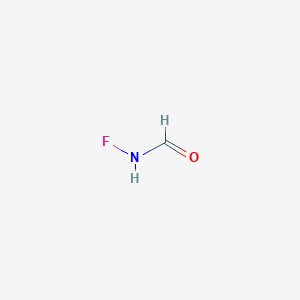
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
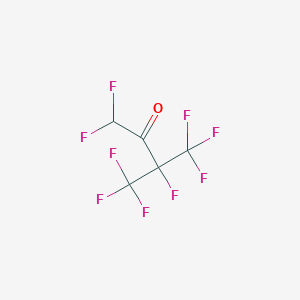
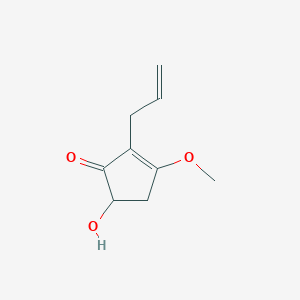
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
